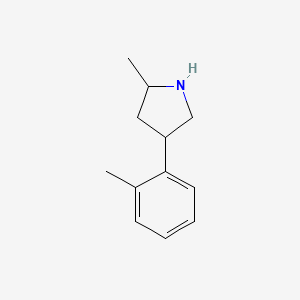

2-Methyl-4-(2-methylphenyl)pyrrolidine

Übersicht

Beschreibung

“2-Methyl-4-(2-methylphenyl)pyrrolidine” is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing ring . This compound is part of a larger class of compounds known as pyrrolidines, which are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings . The specific synthesis process for “2-Methyl-4-(2-methylphenyl)pyrrolidine” is not detailed in the available literature.

Molecular Structure Analysis

The pyrrolidine ring in “2-Methyl-4-(2-methylphenyl)pyrrolidine” contributes to the stereochemistry of the molecule . The non-planarity of the ring, a phenomenon called “pseudorotation”, allows for increased three-dimensional coverage . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of 2-Methyl-4-(2-methylphenyl)pyrrolidine Applications

2-Methyl-4-(2-methylphenyl)pyrrolidine is a compound that belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are characterized by a five-membered ring structure that includes one nitrogen atom and four carbon atoms. This structure is a common scaffold in many biologically active compounds and pharmaceuticals. Below is a detailed analysis of the unique applications of this compound in various scientific research fields.

Neuropharmacology: The pyrrolidine ring is a prominent feature in many neuroactive compounds. The structural similarity of 2-Methyl-4-(2-methylphenyl)pyrrolidine to neurotransmitters allows it to interact with neuronal receptors and influence neurological functions. It can be used to study the treatment of neurodegenerative diseases, such as Parkinson’s and Alzheimer’s, by acting on specific neural pathways .

Anticancer Research: Cancer research has benefited from pyrrolidine derivatives due to their ability to interfere with cell proliferation. The unique structure of 2-Methyl-4-(2-methylphenyl)pyrrolidine may be utilized to synthesize novel anticancer agents that target specific cancer cell lines, offering a pathway for the development of targeted cancer therapies .

Antimicrobial Activity: Pyrrolidine derivatives have shown promise as antimicrobial agents. The compound’s potential to disrupt bacterial cell wall synthesis or inhibit critical enzymes in pathogenic microorganisms makes it a candidate for developing new antibiotics, particularly against drug-resistant strains .

Anti-inflammatory and Analgesic Applications: The anti-inflammatory and analgesic properties of pyrrolidine derivatives make them suitable for the development of new pain relief medications. 2-Methyl-4-(2-methylphenyl)pyrrolidine could be explored for its efficacy in reducing inflammation and alleviating pain without the side effects associated with current treatments .

Antioxidant Properties: Research into antioxidants is crucial for understanding how to combat oxidative stress, which is implicated in many chronic diseases. Pyrrolidine derivatives, including 2-Methyl-4-(2-methylphenyl)pyrrolidine, can be studied for their ability to neutralize free radicals and protect cells from oxidative damage .

Drug Design and Discovery: The pyrrolidine ring is a versatile scaffold in drug design due to its stereochemistry and three-dimensional shape. 2-Methyl-4-(2-methylphenyl)pyrrolidine can serve as a building block for the synthesis of a wide range of pharmacologically active molecules, aiding in the discovery of new drugs with improved efficacy and reduced toxicity .

Enantioselective Synthesis: The stereogenic centers in pyrrolidine derivatives allow for enantioselective synthesis, which is vital for creating drugs with specific desired activities. 2-Methyl-4-(2-methylphenyl)pyrrolidine can be used to study and develop methods for synthesizing enantiomerically pure compounds .

Organ Protective Effects: Some pyrrolidine derivatives have shown organ protective effects in preclinical studies. Investigating the protective properties of 2-Methyl-4-(2-methylphenyl)pyrrolidine could lead to the development of therapeutics that prevent organ damage from various toxic insults or diseases .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-methyl-4-(2-methylphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9-5-3-4-6-12(9)11-7-10(2)13-8-11/h3-6,10-11,13H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDTZINRPCSMRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1)C2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-(2-methylphenyl)pyrrolidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[1-Cyclobutylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422585.png)

![4-[6-Chloro-5-nitro-4-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1422589.png)

![N'-[2-(4-Chlorophenyl)-1-[(furan-2-ylmethyl)amino]ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422590.png)

![2-Chloro-4-(3-chloro-phenyl)-[1,3,5]triazine](/img/structure/B1422592.png)

![N'-[1-Amino-2-p-tolylethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422600.png)

![n'-[1-Amino-1-(3-fluoro-4-methylphenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422601.png)

![Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1422602.png)

![Methyl 3-[1-benzyl-4-(dimethylamino)piperidin-3-yl]propanoate oxalate](/img/structure/B1422604.png)